molecular formula C12H8Na2O5S2 B3023485 Disodium;4-(4-sulfinatophenoxy)benzenesulfinate CAS No. 54617-06-0

Disodium;4-(4-sulfinatophenoxy)benzenesulfinate

Cat. No.: B3023485
CAS No.: 54617-06-0
M. Wt: 342.3 g/mol
InChI Key: AXVBSOVGQSBKCB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;4-(4-sulfinatophenoxy)benzenesulfinate is a useful research compound. Its molecular formula is C12H8Na2O5S2 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

disodium;4-(4-sulfinatophenoxy)benzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5S2.2Na/c13-18(14)11-5-1-9(2-6-11)17-10-3-7-12(8-4-10)19(15)16;;/h1-8H,(H,13,14)(H,15,16);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVBSOVGQSBKCB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)[O-])S(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Na2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Disodium;4-(4-sulfinatophenoxy)benzenesulfinate, commonly referred to as disodium sulfinobenzoate, is a compound of increasing interest in biological and pharmaceutical research due to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by a sulfonate group and a phenoxy linkage. Its chemical formula is C12H10Na2O4S2C_{12}H_{10}Na_2O_4S_2. The presence of sulfinic acid derivatives contributes to its reactivity and potential biological effects.

The biological activity of disodium sulfinobenzoate can be attributed to several mechanisms:

  • Antioxidant Activity : The sulfinic acid moiety can scavenge free radicals, reducing oxidative stress in cells. This property may help protect cells from damage caused by reactive oxygen species (ROS).
  • Enzyme Modulation : Disodium sulfinobenzoate has been shown to interact with various enzymes, potentially inhibiting or activating their functions. This interaction can influence metabolic pathways, particularly those involved in detoxification and drug metabolism.
  • Cell Signaling Pathways : The compound may affect cell signaling pathways by modulating the activity of kinases or phosphatases, which are critical for cellular responses to external stimuli.

Cellular Effects

Research indicates that disodium sulfinobenzoate exhibits significant effects on cellular processes, including:

  • Cell Proliferation : Studies have demonstrated that this compound can influence the proliferation of various cell types, including cancer cells. Its ability to modulate signaling pathways may lead to either promotion or inhibition of cell growth depending on the context.
  • Apoptosis : At certain concentrations, disodium sulfinobenzoate has been shown to induce apoptosis in tumor cells. This effect is likely mediated through the activation of intrinsic apoptotic pathways.

Case Studies

  • Cancer Research : A study investigated the effects of disodium sulfinobenzoate on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting potential anticancer properties. The mechanism was linked to increased oxidative stress leading to apoptosis .
  • Neuroprotective Effects : Another study examined the neuroprotective effects of disodium sulfinobenzoate in a rat model of neurodegeneration. The compound was found to significantly reduce neuronal cell death and improve cognitive function, likely through its antioxidant properties .

Dosage and Efficacy

The biological activity of disodium sulfinobenzoate is influenced by dosage:

  • Low Doses : At lower concentrations, the compound may exhibit protective effects against oxidative stress without inducing cytotoxicity.
  • High Doses : Conversely, at elevated concentrations, it can lead to cytotoxic effects and apoptosis in sensitive cell lines. This biphasic response highlights the importance of dosage optimization for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium;4-(4-sulfinatophenoxy)benzenesulfinate
Reactant of Route 2
Reactant of Route 2
Disodium;4-(4-sulfinatophenoxy)benzenesulfinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.